molecular formula C9H12N4O B11758110 N-Cyclopropyl-6-hydrazinylnicotinamide

N-Cyclopropyl-6-hydrazinylnicotinamide

Cat. No.: B11758110
M. Wt: 192.22 g/mol
InChI Key: GHDDDRYMBDGFFA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-6-hydrazinylnicotinamide (CAS: 1183772-38-4) is a heterocyclic organic compound with the molecular formula C₉H₁₂N₄O and a molecular weight of 192.22 g/mol . Structurally, it features a pyridine ring substituted at the 6-position with a hydrazinyl group (-NH-NH₂) and at the 3-position with a cyclopropylcarboxamide moiety. It is commercially available at 95% purity , suggesting its use in pharmaceutical or synthetic chemistry research.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

N-cyclopropyl-6-hydrazinylpyridine-3-carboxamide

InChI

InChI=1S/C9H12N4O/c10-13-8-4-1-6(5-11-8)9(14)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,11,13)(H,12,14)

InChI Key

GHDDDRYMBDGFFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)NN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-6-hydrazinylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural analogs share core pyridine or pyrazine scaffolds but differ in substituents, influencing their physicochemical properties and applications. Below is a detailed comparison:

Compound Name CAS Key Structural Features Molecular Weight (g/mol) Key Functional Differences
N-Cyclopropyl-6-hydrazinylnicotinamide 1183772-38-4 Pyridine ring, hydrazinyl (-NH-NH₂), cyclopropylamide 192.22 High polarity due to hydrazinyl group; potential for hydrogen bonding and redox reactivity.
6-Cyclopropyl-2-pyrazinamine 1159818-12-8 Pyrazine ring, cyclopropyl group 135.16 Lacks hydrazinyl group; pyrazine core may enhance π-π stacking but reduce nucleophilicity .
6-Chloro-N-(pyridin-3-yl)pyridazine-3-carboxamide N/A Pyridazine ring, chloro (-Cl), carboxamide 250.68 Chloro substituent increases lipophilicity; pyridazine core alters electronic properties .
6-((Cyclopropylmethyl)amino)nicotinonitrile 1016819-90-1 Pyridine ring, cyclopropylmethylamino, nitrile (-CN) 188.22 Nitrile group introduces electrophilicity; cyclopropylmethylamino may enhance steric bulk .

Key Observations :

Reactivity :

  • The hydrazinyl group in this compound enhances nucleophilic and redox reactivity compared to chloro or nitrile analogs . This makes it suitable for conjugation reactions or metal coordination.
  • 6-Cyclopropyl-2-pyrazinamine ’s pyrazine ring offers electron-deficient aromaticity, favoring interactions in catalytic systems but limiting hydrogen-bonding capacity .

Solubility and Stability :

  • The cyclopropylamide group in the target compound may improve lipid solubility compared to purely aromatic analogs, though conflicting storage guidelines suggest sensitivity to temperature and oxidation .
  • Chlorinated derivatives (e.g., 6-chloropyridine analogs) exhibit higher thermal stability but lower solubility in polar solvents due to reduced polarity .

Biological Relevance :

  • The hydrazinyl group is associated with antimicrobial and anticancer activity in related compounds, whereas chloro or nitrile substituents are often linked to enzyme inhibition (e.g., kinase inhibitors) .

Notes on Discrepancies and Limitations

  • Storage Conditions : Conflicting recommendations (-20°C vs. 2–8°C) highlight the need for stability studies under varying conditions .
  • Data Gaps: Limited solubility and toxicity data for the compound and its analogs necessitate further experimental validation.

Biological Activity

N-Cyclopropyl-6-hydrazinylnicotinamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article explores its synthesis, biological interactions, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound has a molecular formula of C10_{10}H12_{12}N4_{4}O and a molar mass of 192.22 g/mol. The compound features a cyclopropyl group attached to a hydrazine moiety, which is further connected to a nicotinamide structure. The synthesis typically involves the reaction between cyclopropylamine and 6-chloronicotinic acid hydrazide under controlled conditions to promote the formation of the hydrazine linkage.

General Reaction Mechanism

The general reaction can be represented as follows:

Cyclopropylamine+6 Chloronicotinic Acid HydrazideN Cyclopropyl 6 hydrazinylnicotinamide\text{Cyclopropylamine}+\text{6 Chloronicotinic Acid Hydrazide}\rightarrow \text{N Cyclopropyl 6 hydrazinylnicotinamide}

This reaction exemplifies nucleophilic substitution mechanisms that are crucial for forming complex structures in organic chemistry.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in oncology and infectious disease treatment. The hydrazine component is associated with various biological processes, including enzyme inhibition and metabolic pathway modulation.

Potential Therapeutic Applications

The compound's unique structure suggests potential applications across several fields:

  • Oncology : Similar compounds have shown anti-cancer properties, indicating that this compound may possess similar efficacy.
  • Infectious Diseases : Its structural characteristics may contribute to antimicrobial activity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies may include:

  • Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding : Analyzing how the compound binds to various receptors in human cells.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
N-Cyclopropyl-2-ethyl-6-methylanilineC12_{12}H16_{16}N2_{2}Exhibits different biological activity patterns
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazineC9_{9}H12_{12}N8_{8}Known for its anti-cancer properties
N-Cyclopropyl-6-methoxycarbonylpyridine-3-sulfonamideC12_{12}H14_{14}N2_{2}O4_{4}SPotential use in antimicrobial applications

These comparisons underscore the diversity within this chemical class while emphasizing the distinct biological activities that may arise from structural variations.

Case Studies and Research Findings

Research findings on this compound are still emerging. Initial studies have suggested promising results in vitro, where the compound demonstrated notable effects on cell viability and proliferation in cancer cell lines. Further investigations are needed to validate these findings through in vivo models and clinical trials.

Notable Research Findings

  • In Vitro Studies : Preliminary assays indicate that this compound may inhibit cell growth in specific cancer types.
  • Mechanistic Insights : Ongoing research aims to elucidate the mechanisms by which this compound exerts its biological effects.

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